N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c26-21(24-22-23-20-18-7-3-2-6-16(18)14-19(20)29-22)15-8-10-17(11-9-15)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASELBKGUADGIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Indeno[1,2-d]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an appropriate indene derivative under acidic or basic conditions.
Attachment of the Piperidinylsulfonyl Group: The piperidine ring is introduced via a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.
Coupling with Benzamide: The final step involves coupling the indeno-thiazole intermediate with a benzamide derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (e.g., Lewis acids for electrophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols from nitro or carbonyl groups, respectively.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a variety of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentrations (MIC) for various derivatives have been reported, indicating strong antibacterial effects. For instance, compounds similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been found to exhibit MIC values as low as 1.27 µM against specific bacterial strains .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its structural analogs have been evaluated against human colorectal carcinoma cell lines (HCT116), showing IC50 values that suggest significant cytotoxicity. For example, related compounds have demonstrated IC50 values lower than 10 µM, indicating their potential as effective anticancer agents . The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the indeno-thiazole core followed by the introduction of the sulfonyl-benzamide group. The choice of reagents and reaction conditions plays a crucial role in determining the yield and purity of the final product .
Structure-Activity Relationship
The unique combination of functional groups within this compound contributes to its biological activity. Variations in the piperidine moiety or modifications on the benzamide structure can significantly influence its antimicrobial and anticancer properties. For instance, altering substituents on the piperidine ring has been shown to enhance activity against certain bacterial strains .
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide with structurally and functionally related thiazole-based benzamides.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s indeno[1,2-d]thiazole core (bicyclic) distinguishes it from simpler thiazole derivatives (e.g., 2D216, 2D291). The fused indeno-thiazole system may enhance rigidity and binding affinity to viral proteases or host receptors, as seen in SARS-CoV-2 inhibitors like Compound 4 . Simple thiazole analogs (e.g., 2D216) prioritize substituent flexibility, favoring interactions with transcription factors like NF-κB .
Substituent Impact: Piperidin-1-ylsulfonyl group: Present in the target compound and 2D216/2D291, this substituent is critical for enhancing solubility and modulating Toll-like receptor (TLR) adjuvant activity . Methoxy/chloro groups: In indeno-thiazole derivatives (e.g., Compound 4, 7e), electron-donating methoxy or electron-withdrawing chloro groups influence electronic properties and antiviral potency .
Biological Activity: Antiviral Activity: Indeno-thiazole derivatives (e.g., Compound 4) exhibit SARS-CoV-2 inhibition, suggesting the target compound may share similar mechanisms . Immunomodulatory Effects: Piperidinylsulfonyl-containing thiazoles (e.g., 2D216) enhance cytokine production (e.g., IL-6, TNF-α) when combined with adjuvants like MPLA .
Synthesis and Yield: Indeno-thiazole derivatives generally exhibit moderate synthesis yields (25–50%), influenced by steric hindrance from the fused ring system .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indeno[1,2-d]thiazole core: A fused ring system that contributes to its biological activity.
- Piperidinyl sulfonamide group: Enhances solubility and may influence interaction with biological targets.
- Benzamide moiety: Provides a site for further functionalization and interaction.
The molecular formula for this compound is with a molecular weight of approximately 318.4 g/mol.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including proteases involved in viral replication. For example, it has been evaluated for its inhibitory activity against the SARS-CoV-2 3CL protease, exhibiting an IC50 value of 1.28 ± 0.17 μM, indicating significant potential as an antiviral agent .
- Signaling Pathway Modulation: Research indicates that similar compounds can modulate pathways such as NF-κB activation, which plays a crucial role in inflammation and cancer progression . This modulation can lead to anti-inflammatory effects and potential therapeutic applications in oncology.
- Receptor Interaction: Indeno-thiazole derivatives have been reported to act as agonists or antagonists at various receptors, influencing cellular signaling and physiological responses .
Biological Activity Profile
The biological activities attributed to this compound include:
- Antiviral Activity: Effective against viral enzymes critical for replication.
- Anticancer Properties: Potential to inhibit cancer cell proliferation through modulation of signaling pathways.
- Anti-inflammatory Effects: Ability to reduce inflammation via inhibition of NF-κB activation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations: Modifications on the piperidine or benzamide portions can enhance potency and selectivity.
- Core Structure Importance: The indeno-thiazole core is essential for maintaining biological activity; alterations can lead to loss of function.
Q & A
Q. What synthetic routes are available for N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how is its purity validated?
The synthesis of thiazole-containing benzamide derivatives typically involves coupling reactions between thiazole precursors and sulfonamide-modified benzoyl chlorides. For example:
- Step 1 : Prepare the indeno-thiazole core via cyclization of substituted thioamides with α-haloketones under basic conditions (e.g., KOH/EtOH) .
- Step 2 : Introduce the piperidinylsulfonyl group via nucleophilic substitution using 4-(piperidin-1-ylsulfonyl)benzoyl chloride in anhydrous DCM with triethylamine as a base .
- Validation : Confirm structure by 1H/13C-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1–3.5 ppm) and HRMS (exact mass matching theoretical values within ±2 ppm) . Purity is assessed via HPLC (>95% by area) and melting point consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assigns proton environments (e.g., indeno-thiazole protons vs. benzamide aromatic protons) and confirms sulfonamide linkage .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀N₄O₃S₂) and detects isotopic patterns for sulfur/chlorine .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretches at ~1150/1350 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s biological activity?
- Core Modifications : Replace the indeno-thiazole with benzo[d]thiazole or thiadiazole to assess impact on target binding (e.g., adenosine A₁/A₃ receptor antagonism) .
- Sulfonamide Substitutions : Test alternative sulfonamide groups (e.g., morpholine, pyrrolidine) to modulate lipophilicity and metabolic stability .
- Bioisosteric Replacement : Substitute the benzamide with cyclohexanamide to probe steric/electronic effects on receptor affinity .
- Assays : Use radioligand binding assays (e.g., Ki values for adenosine receptors) and cell-based cytokine profiling (e.g., IL-6/TNF-α induction with LPS co-stimulation) .
Q. What experimental models are suitable for evaluating its immunomodulatory potential?
- In Vitro :
- In Vivo :
Q. How do computational methods aid in target identification for this compound?
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., adenosine receptors) using AutoDock Vina. Prioritize targets with docking scores <−8 kcal/mol and complementary pharmacophores (e.g., hydrogen bonds with Thr94/Glu172 of A₁R) .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å) and identify critical residue interactions (e.g., π-π stacking with Phe168) .
- Pharmacophore Modeling : Align with known inhibitors (e.g., LUF5437) to define essential features: aromatic ring, hydrogen-bond acceptor, and hydrophobic sulfonamide .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
